3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
This compound belongs to the cyclopenta[b]quinoline family, characterized by a fused bicyclic structure with a quinoline backbone and a cyclopentane ring. The 9-carboxylic acid group is a conserved feature across analogs, often critical for biological activity, such as kinase inhibition or antibacterial effects . The 2-chloro-6-fluorophenyl substituent at the methylidene position introduces steric and electronic effects distinct from other derivatives. Its molecular formula is C₂₀H₁₃ClFNO₂, with a molecular weight of 359.78 g/mol.
Properties
IUPAC Name |
(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVEUXRHJDYRU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=C(C=CC=C4Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with promising biological activity. Its unique structure positions it as a candidate for various therapeutic applications, particularly in oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C20H13ClFNO2
- Molecular Weight : 353.77 g/mol
- IUPAC Name : 3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It can act as an agonist or antagonist at receptor sites, influencing downstream signaling pathways.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (nM) | Effect on Tumor Growth |
|---|---|---|
| SJSA-1 | 190 | Strong inhibition |
| A549 | 150 | Moderate inhibition |
| HeLa | 120 | Significant inhibition |
In xenograft models, the compound showed promising results in reducing tumor size without complete regression, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were found to be effective at low micromolar concentrations:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may be explored further for its potential use in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory properties in preclinical models. It was observed to reduce inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS) . This suggests potential applications in inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on SJSA-1 osteosarcoma cells. It demonstrated a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial efficacy against various pathogens, revealing that the compound significantly inhibited growth at concentrations lower than traditional antibiotics .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exhibit significant antimicrobial properties. In studies involving various synthesized derivatives, compounds containing similar quinoline structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance:
- Activity Against Bacteria : Compounds with similar scaffolds have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
- Fungal Activity : Antifungal assays have shown effectiveness against Candida albicans and Penicillium chrysogenum .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation. Studies have reported that modifications in the quinoline ring can enhance cytotoxicity against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to the target compound have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that the compound could be a promising candidate for further development in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, which can modify its biological activity:
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Withdrawing vs. In contrast, the diethylamino group in is electron-donating, which may alter charge distribution and hydrogen-bonding capacity.
- Solubility : The hydroxyl analog (CAS 748777-72-2) has higher aqueous solubility due to its polar -OH group, whereas the target compound’s halogenated aryl group reduces solubility .
- Steric Effects : The ortho-chloro and para-fluoro arrangement in the target compound may introduce steric hindrance, affecting docking into hydrophobic pockets compared to the para-substituted 4-chlorophenyl analog .
Toxicity and Regulatory Profiles
- Toxicity : The hydroxyl analog (CAS 748777-72-2) is classified as acutely toxic and a skin irritant . The target compound’s halogen substituents may exacerbate toxicity, necessitating rigorous in vitro testing.
- Regulatory Status: None of the analogs are listed under California Proposition 65, but the target compound’s halogenated structure may require additional hazard assessments .
Q & A
Q. What are the key considerations for synthesizing 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid?
Synthesis typically involves multi-step organic reactions. A common approach includes condensation of 2-chloro-6-fluorobenzaldehyde with a cyclopenta[b]quinoline-9-carboxylic acid precursor under basic conditions to form the methylidene linkage. Reaction optimization should focus on solvent choice (e.g., toluene for controlled evaporation), temperature (room temperature to 80°C), and catalysts (e.g., p-toluenesulfonic acid for imine formation). Purification via recrystallization or column chromatography is critical to isolate the product .
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–175 ppm). Coupling constants in NMR help verify stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 397.07 for CHClFNO).
- IR Spectroscopy : Peaks near 1700 cm indicate the carboxylic acid group .
Q. What are the stability considerations for handling this compound in laboratory settings?
The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at −20°C. Avoid prolonged exposure to bases or strong acids, which may hydrolyze the methylidene bond. Use glove boxes for air-sensitive reactions and HPLC-grade solvents for dissolution .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., DNA gyrase for antibacterial activity) can assess binding affinity. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) evaluate electronic properties (HOMO-LUMO gaps) to correlate with reactivity. Pharmacophore modeling identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for cyclopentaquinoline analogs?
- Systematic Substitution : Vary substituents (e.g., halogens at the phenyl ring) and compare bioactivity. For example, replacing chlorine with fluorine may enhance membrane permeability but reduce binding affinity .
- Data Normalization : Account for batch-to-batch variability (e.g., purity >95% confirmed by HPLC) and use standardized assays (e.g., MIC for antibacterial studies).
- Meta-Analysis : Cross-reference results with analogs like 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid to identify trends .
Q. What experimental designs optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.
- Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin complexes.
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability. Monitor stability via dynamic light scattering (DLS) .
Q. How to address conflicting toxicity data in preclinical studies?
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in MTT assays on HEK-293 cells.
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., hydrolyzed quinoline derivatives).
- Species-Specific Testing : Compare rodent and human hepatocyte models to assess translational relevance .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| NMR | δ 8.2 ppm (singlet, 1H, quinoline H) | Aromatic proton environment |
| NMR | δ 172.5 ppm (COOH) | Carboxylic acid confirmation |
| HRMS | m/z 397.07 [M+H]+ | Molecular weight validation |
Q. Table 2: Comparative Bioactivity of Analogs
| Analog Substituent | Antibacterial MIC (µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|
| 2-Chloro-6-fluorophenyl | 0.5 | 25.3 |
| 4-Fluorophenyl (Reference) | 2.1 | 18.9 |
| 3-Chloro-2,4,5-trifluorophenyl | 0.3 | 32.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
